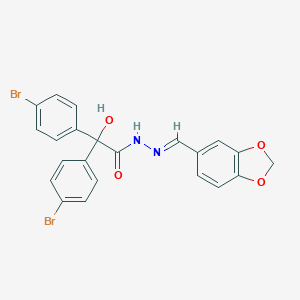![molecular formula C30H32Cl2N2O3 B415631 1-{[(2,4-dichlorophenoxy)acetyl]-3-methylanilino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B415631.png)
1-{[(2,4-dichlorophenoxy)acetyl]-3-methylanilino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes multiple aromatic rings and functional groups.
Vorbereitungsmethoden
The synthesis of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves several steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with 3-methylaniline to form the corresponding amide. This intermediate is further reacted with 2,6-dimethylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Analyse Chemischer Reaktionen
1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Wissenschaftliche Forschungsanwendungen
1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C30H32Cl2N2O3 |
|---|---|
Molekulargewicht |
539.5g/mol |
IUPAC-Name |
1-(N-[2-(2,4-dichlorophenoxy)acetyl]-3-methylanilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H32Cl2N2O3/c1-20-9-7-12-24(17-20)34(27(35)19-37-26-14-13-23(31)18-25(26)32)30(15-5-4-6-16-30)29(36)33-28-21(2)10-8-11-22(28)3/h7-14,17-18H,4-6,15-16,19H2,1-3H3,(H,33,36) |
InChI-Schlüssel |
CMBRADFEOIOHDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415553.png)


![ethyl 2-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoate](/img/structure/B415559.png)

![7-(3-bromobenzyl)-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415561.png)


![7-(3-chloro-2-butenyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415566.png)

![1-[(1-benzhydryl-1H-tetraazol-5-yl)(3,5-dichloro-2-methoxyphenyl)methyl]piperidine](/img/structure/B415568.png)

